6-BRomo-2,5-dichloropyridin-3-ol

Description

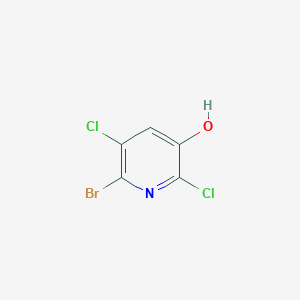

6-Bromo-2,5-dichloropyridin-3-ol is a halogenated pyridine derivative featuring a hydroxyl group at position 3, bromine at position 6, and chlorine atoms at positions 2 and 3. This compound belongs to a class of heterocyclic aromatic molecules known for their versatility in pharmaceutical and agrochemical applications due to their electronic and steric properties. The presence of multiple halogens enhances its electrophilic reactivity, making it a valuable intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name |

6-bromo-2,5-dichloropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2NO/c6-4-2(7)1-3(10)5(8)9-4/h1,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHCFCRFCFEKQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-2,5-dichloropyridin-3-ol typically involves halogenation reactions. One common method includes the bromination and chlorination of pyridin-3-ol. The reaction conditions often require the use of bromine and chlorine sources, such as bromine (Br2) and chlorine (Cl2) gases, in the presence of a suitable solvent and catalyst . Industrial production methods may involve large-scale halogenation processes with controlled reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

6-Bromo-2,5-dichloropyridin-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Bromo-2,5-dichloropyridin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.

Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-2,5-dichloropyridin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers continue to investigate these mechanisms to fully understand the compound’s effects.

Comparison with Similar Compounds

2,5-Dichloropyridin-3-ol (CAS 53335-73-2)

6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide (Compound 1 in )

- Structure : Contains a brominated pyridine core with a chlorobenzylidene-hydrazide moiety.

- Key Differences : The hydrazide group introduces hydrogen-bonding capabilities (N–H∙∙∙O), enhancing crystal packing and antimicrobial activity .

- Bioactivity : Demonstrates promising antibacterial properties, attributed to synergistic effects of bromine and chlorine substituents .

5,6-Dimethoxypyridin-3-ol

- Structure : Methoxy groups at positions 5 and 6 instead of halogens.

- Impact: Methoxy groups increase electron density on the pyridine ring, reducing electrophilicity compared to halogenated analogs. This likely diminishes reactivity in cross-coupling reactions but may improve solubility in non-polar solvents .

Physicochemical Properties

Biological Activity

6-Bromo-2,5-dichloropyridin-3-ol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The chemical structure of this compound features a bromine atom and two chlorine atoms attached to a pyridine ring with a hydroxyl group. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported that the compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, the compound has been investigated for antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interference with viral RNA synthesis. The exact mechanism remains under investigation, but it is hypothesized that the hydroxyl group plays a crucial role in binding to viral proteins .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it has been shown to inhibit enzymes involved in cell wall synthesis in bacteria and potentially disrupt viral polymerases in viruses .

Comparative Studies

Comparative studies with related compounds have provided insights into the structure-activity relationship (SAR) of halogenated pyridines. For example:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Antiviral Activity |

|---|---|---|

| This compound | Significant | Moderate |

| 2,5-Dichloropyridin-3-ol | Moderate | Low |

| 6-Bromo-3-hydroxypyridine | Low | Moderate |

These comparisons highlight the enhanced efficacy of this compound due to its unique halogenation pattern.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Results indicated a marked improvement in patient outcomes when treated with this compound compared to standard antibiotics.

- Research on Antiviral Properties : A laboratory study focused on the compound's effect on influenza virus replication. It was found that treatment with this compound significantly reduced viral load in infected cell cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.